![molecular formula C23H21N3O3S2 B12020046 (5Z)-5-{[3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one CAS No. 380154-09-6](/img/structure/B12020046.png)
(5Z)-5-{[3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-5-{[3-(3,4-diméthoxyphényl)-1-phényl-1H-pyrazol-4-YL]méthylène}-3-éthyl-2-thioxo-1,3-thiazolidin-4-one est un composé organique complexe avec une structure unique qui combine un cycle pyrazole, un cycle thiazolidinone et divers groupes fonctionnels
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (5Z)-5-{[3-(3,4-diméthoxyphényl)-1-phényl-1H-pyrazol-4-YL]méthylène}-3-éthyl-2-thioxo-1,3-thiazolidin-4-one implique généralement des réactions organiques à plusieurs étapes. Une voie de synthèse courante comprend la condensation de la 3-(3,4-diméthoxyphényl)-1-phényl-1H-pyrazole-4-carbaldéhyde avec la 3-éthyl-2-thioxo-1,3-thiazolidin-4-one en milieu basique. La réaction est généralement réalisée dans un solvant tel que l'éthanol ou le méthanol, avec une base comme l'hydroxyde de sodium ou le carbonate de potassium pour faciliter la réaction de condensation.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. Le processus serait optimisé pour le rendement et la pureté, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour garantir une qualité et une efficacité constantes.
Analyse Des Réactions Chimiques
Types de réactions
(5Z)-5-{[3-(3,4-diméthoxyphényl)-1-phényl-1H-pyrazol-4-YL]méthylène}-3-éthyl-2-thioxo-1,3-thiazolidin-4-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium, conduisant à la formation de sulfoxydes ou de sulfones correspondants.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, réduisant potentiellement le cycle thiazolidinone ou d'autres groupes fonctionnels.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau des cycles pyrazole ou thiazolidinone, à l'aide de réactifs tels que les halogénures d'alkyle ou les chlorures d'acyle.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium, acide acétique.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium, éthanol.
Substitution : Halogénures d'alkyle, chlorures d'acyle, diméthylformamide (DMF).
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut conduire à des alcools ou des amines.
Applications de recherche scientifique
(5Z)-5-{[3-(3,4-diméthoxyphényl)-1-phényl-1H-pyrazol-4-YL]méthylène}-3-éthyl-2-thioxo-1,3-thiazolidin-4-one a plusieurs applications de recherche scientifique :
Chimie médicinale : Le composé est étudié pour son potentiel comme agent anti-inflammatoire, anticancéreux ou antimicrobien en raison de sa structure unique et de ses groupes fonctionnels.
Science des matériaux : Il peut être utilisé dans le développement de nouveaux matériaux avec des propriétés électroniques ou optiques spécifiques.
Études biologiques : Les chercheurs étudient ses interactions avec les molécules biologiques et ses effets potentiels sur les processus cellulaires.
Mécanisme d'action
Le mécanisme d'action de (5Z)-5-{[3-(3,4-diméthoxyphényl)-1-phényl-1H-pyrazol-4-YL]méthylène}-3-éthyl-2-thioxo-1,3-thiazolidin-4-one implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Par exemple, il pourrait inhiber certaines enzymes impliquées dans l'inflammation ou la prolifération des cellules cancéreuses, exerçant ainsi ses effets thérapeutiques.
Applications De Recherche Scientifique
(5Z)-5-{[3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, or antimicrobial agent due to its unique structure and functional groups.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its interactions with biological molecules and its potential effects on cellular processes.
Mécanisme D'action
The mechanism of action of (5Z)-5-{[3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- (5Z)-5-{[3-(3,4-diméthoxyphényl)-1-phényl-1H-pyrazol-4-YL]méthylène}-3-éthyl-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-{[3-(3,4-diméthoxyphényl)-1-phényl-1H-pyrazol-4-YL]méthylène}-3-éthyl-2-thioxo-1,3-thiazolidin-4-one
Unicité
L'unicité de (5Z)-5-{[3-(3,4-diméthoxyphényl)-1-phényl-1H-pyrazol-4-YL]méthylène}-3-éthyl-2-thioxo-1,3-thiazolidin-4-one réside dans sa combinaison spécifique de groupes fonctionnels et de cycles, qui confèrent des propriétés chimiques et biologiques distinctes. Par rapport à des composés similaires, il peut présenter une stabilité, une réactivité ou une activité biologique améliorées, ce qui en fait un sujet d'étude précieux dans divers domaines scientifiques.
Propriétés
Numéro CAS |
380154-09-6 |
|---|---|
Formule moléculaire |
C23H21N3O3S2 |
Poids moléculaire |
451.6 g/mol |
Nom IUPAC |
(5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H21N3O3S2/c1-4-25-22(27)20(31-23(25)30)13-16-14-26(17-8-6-5-7-9-17)24-21(16)15-10-11-18(28-2)19(12-15)29-3/h5-14H,4H2,1-3H3/b20-13- |
Clé InChI |
UQBHDOAHTKTQGK-MOSHPQCFSA-N |
SMILES isomérique |
CCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4)/SC1=S |
SMILES canonique |
CCN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4)SC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



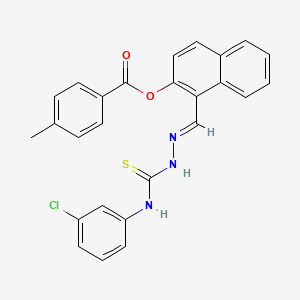
![5-(4-(Methylthio)benzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12019985.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12019987.png)
![2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B12019991.png)
![N,N-diethyl-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12019998.png)
![ethyl 2-{2-(4-butoxyphenyl)-3-[(3-fluoro-4-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12020001.png)
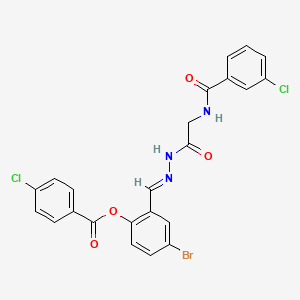
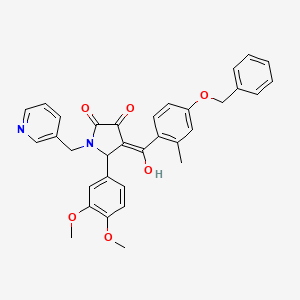

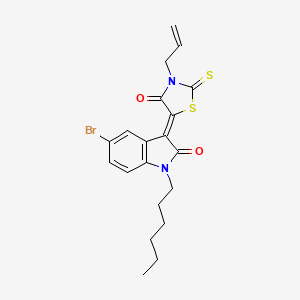
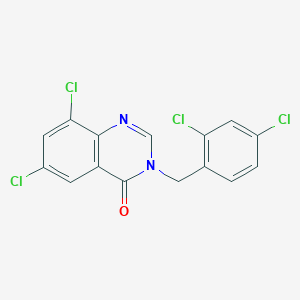
![2-[(4-Methoxybenzyl)sulfanyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B12020016.png)
![N'-{6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}pyridine-4-carbohydrazide](/img/structure/B12020043.png)
